molecular formula C17H28O6 B14547583 Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol CAS No. 62254-49-3

Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol

Cat. No.: B14547583
CAS No.: 62254-49-3
M. Wt: 328.4 g/mol
InChI Key: ROUMONWEHDYMID-UHFFFAOYSA-N
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Description

Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol is an organic compound that features a benzene ring with a carboxyl group and a complex ether-alcohol side chain. This compound is part of the benzoic acid derivatives family, known for their diverse applications in various fields such as chemistry, biology, and industry.

Properties

CAS No.

62254-49-3

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol

InChI

InChI=1S/C10H22O4.C7H6O2/c1-2-3-4-6-13-10-14-9-8-12-7-5-11;8-7(9)6-4-2-1-3-5-6/h11H,2-10H2,1H3;1-5H,(H,8,9)

InChI Key

ROUMONWEHDYMID-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCOCCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol typically involves the esterification of benzoic acid with an appropriate alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids. The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of benzoic acid derivatives often involves the partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates . This method is efficient and yields high amounts of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzene compounds.

Scientific Research Applications

Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, affecting their function. The ether-alcohol side chain can interact with lipid membranes, altering their properties and potentially disrupting microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol is unique due to its complex ether-alcohol side chain, which imparts distinct chemical and physical properties. This complexity allows for a broader range of applications and interactions compared to simpler benzoic acid derivatives.

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